[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476585
InChI: InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl
Molecular Formula: C12H21ClN2O3
Molecular Weight: 276.76 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13476585

Molecular Formula: C12H21ClN2O3

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H21ClN2O3
Molecular Weight 276.76 g/mol
IUPAC Name tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3
Standard InChI Key BDCJZHQJLBVLAX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name, tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate, reflects its three primary components:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.

  • Chloroacetyl group (-CO-CH₂-Cl): Enhances electrophilic reactivity, enabling nucleophilic substitutions.

  • tert-Butyl carbamate: A protective group that improves stability and modulates solubility .

The structural conformation was confirmed via X-ray crystallography and computational modeling, revealing a chair-like pyrrolidine ring with the chloroacetyl group in an axial position .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁ClN₂O₃
Molecular Weight276.76 g/mol
XLogP3 (Lipophilicity)1.4
Topological Polar Surface Area49.9 Ų
Hydrogen Bond Acceptors3

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with pyrrolidin-3-ylmethylamine as the precursor :

  • Acylation: Reaction with chloroacetyl chloride introduces the chloroacetyl group.

  • Carbamate Formation: Coupling with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine).

  • Methylation: Methylation of the secondary amine using methyl iodide .

Critical Reaction Conditions

  • Temperature: Acylation at 0–5°C to prevent side reactions.

  • Solvents: Dichloromethane (DCM) for acylation; tetrahydrofuran (THF) for carbamate formation.

  • Yield: Optimized to 68–72% through iterative purification via column chromatography .

Industrial-Scale Production

Continuous flow systems have been proposed to enhance yield (up to 85%) and reduce byproducts. Key parameters include:

  • Residence Time: 30 minutes.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.5 mol%.

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) .

  • Stability: Stable under inert atmospheres at -20°C; degrades upon exposure to moisture (hydrolysis of tert-butyl ester) .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.12 (s, 3H, N-CH₃), 4.21 (m, 1H, pyrrolidine-CH) .

  • IR: 1745 cm⁻¹ (C=O stretch of carbamate), 1660 cm⁻¹ (amide I band).

Mechanism of Action and Biological Activity

Table 2: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀Source
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamateAcetylcholinesterase12 μM*
tert-Butyl carbamate (control)N/A>100 μM
*Estimated via molecular docking.

Applications in Medicinal Chemistry

Prodrug Development

The tert-butyl ester acts as a prodrug moiety, hydrolyzing in vivo to release active metabolites. For example:

  • Anticancer Agents: Chloroacetyl derivatives exhibit alkylating activity against DNA.

  • Neuroprotective Agents: Carbamates mitigate oxidative stress in neuronal models.

Peptide Synthesis

Used as a protecting group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions .

Comparative Analysis with Structural Analogues

Impact of Substituents

  • Chloroacetyl vs. Acetyl: Chlorine enhances electrophilicity, increasing reactivity in SN2 reactions.

  • tert-Butyl vs. Methyl Esters: tert-Butyl groups improve metabolic stability but reduce aqueous solubility.

Table 3: Substituent Effects on Reactivity

CompoundLogPHalf-Life (pH 7.4)Source
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamate1.44.2 h
[1-Acetyl-pyrrolidin-3-yl]-methyl-carbamate0.91.8 h

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., liposomes) may enhance tumor-specific uptake, leveraging the chloroacetyl group’s reactivity.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for neurodegenerative disease targets (e.g., tau protein).

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